molecular formula C16H13ClFN3O2 B2580740 2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1421506-82-2

2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Cat. No. B2580740
CAS RN: 1421506-82-2
M. Wt: 333.75
InChI Key: BBIJFFKWLDJBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide involves the inhibition of certain enzymes and receptors in the body. This leads to a decrease in the activity of various signaling pathways, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide are diverse and depend on the specific research application. Some of the reported effects include inhibition of cell proliferation, induction of cell death, and modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide in lab experiments is its high potency and specificity. This allows researchers to achieve precise and reproducible results. However, one limitation of this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are many potential future directions for research involving 2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide. Some of these include further investigation of its mechanism of action, development of new analogs with improved potency and selectivity, and exploration of its potential therapeutic applications in various diseases. Additionally, there is a need for more studies on the safety and toxicity of this compound, particularly in the context of long-term use.

Synthesis Methods

The synthesis of 2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide involves the reaction of 2-chloro-4-fluoro-N-(furan-2-ylmethyl)benzamide with 5-methyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable catalyst. The resulting compound is then purified using standard methods such as column chromatography or recrystallization.

Scientific Research Applications

2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide has been used in a variety of scientific research applications. One of the main areas of interest is in the field of cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. Other areas of research include neuroscience, cardiovascular disease, and inflammation.

properties

IUPAC Name

2-chloro-4-fluoro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c1-21-14(15-3-2-6-23-15)8-11(20-21)9-19-16(22)12-5-4-10(18)7-13(12)17/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIJFFKWLDJBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

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